molecular formula C13H16O3 B13866773 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone CAS No. 16162-70-2

1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone

Cat. No.: B13866773
CAS No.: 16162-70-2
M. Wt: 220.26 g/mol
InChI Key: IOKYUUIONLXUFW-UHFFFAOYSA-N
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Description

1-[3-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone is a protected phenolic ketone that serves as a crucial synthetic intermediate in medicinal chemistry, particularly in the development of novel anticancer agents. Its primary research value lies in its use as a building block for the synthesis of complex hybrid molecules. This compound has been utilized in the rational design and synthesis of chalcone-1,4-benzohydroquinone hybrids, which have demonstrated promising in vitro cytotoxic activity against MCF-7 breast adenocarcinoma and HT-29 colorectal carcinoma cell lines . The tetrahydro-2H-pyran-2-yl (THP) group acts as a protective group for the phenolic oxygen, allowing for selective chemical reactions at other sites of the molecule during multi-step synthesis. Subsequent acid hydrolysis removes this protecting group, regenerating the active phenolic hydroxyl function in advanced intermediates . The structural motif of this compound makes it a valuable precursor for exploring structure-activity relationships in drug discovery, enabling researchers to develop potential chemotherapeutic agents that target key kinase pathways involved in proliferative diseases .

Properties

CAS No.

16162-70-2

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

1-[3-(oxan-2-yloxy)phenyl]ethanone

InChI

InChI=1S/C13H16O3/c1-10(14)11-5-4-6-12(9-11)16-13-7-2-3-8-15-13/h4-6,9,13H,2-3,7-8H2,1H3

InChI Key

IOKYUUIONLXUFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2CCCCO2

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Data
Chemical Name 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone
CAS Number 16162-70-2
Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
Structure Phenyl ring with 3-THP ether and ethanone substituent
Key Functional Groups Ketone (acetyl), THP-protected phenol ether

Preparation Methods

Overview

The synthesis of 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone generally involves two main stages:

  • Protection of the phenolic hydroxyl group on a hydroxyacetophenone derivative using tetrahydropyran (THP) to form the THP ether.
  • Introduction or retention of the ethanone (acetyl) group on the aromatic ring.

The THP protection is crucial to prevent unwanted side reactions on the phenol during subsequent synthetic transformations.

Synthetic Routes

THP Protection of 3-Hydroxyacetophenone
  • Starting Material: 3-Hydroxyacetophenone (3-hydroxyphenyl ethanone)
  • Reagents: 3,4-Dihydro-2H-pyran (DHP), acid catalyst (commonly pyridinium p-toluenesulfonate (PPTS))
  • Solvent: Dichloromethane (DCM)
  • Conditions: Ambient temperature, ~1.5 hours
  • Mechanism: Acid-catalyzed nucleophilic addition of the phenolic hydroxyl to DHP forms the tetrahydropyranyl ether protecting group.
Reaction Scheme

$$
\text{3-Hydroxyacetophenone} + \text{DHP} \xrightarrow[\text{PPTS}]{\text{DCM, RT}} \text{1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone}
$$

Yield and Purification
  • Reported yields can approach 100% under optimized conditions.
  • Purification typically involves aqueous workup followed by column chromatography or recrystallization.
  • The reaction is mild and preserves the ketone functionality intact.

Alternative Methods and Considerations

  • Catalysts: PPTS is preferred for mild acidic conditions to avoid ketone side reactions.
  • Solvent Choice: Dichloromethane is common; alternatives include tetrahydrofuran (THF) or ethyl acetate.
  • Temperature Control: Ambient temperature suffices; lower temperatures (0–5°C) can minimize side reactions.
  • Reaction Time: Typically 1–2 hours to ensure complete protection.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent Time Temperature Yield (%) Notes
THP Protection 3,4-Dihydro-2H-pyran, PPTS (acid catalyst) Dichloromethane 1.5 hours Ambient ~100 Mild acid catalysis; preserves ketone
Purification Aqueous workup, chromatography - - - - Removes unreacted materials

Analytical Characterization

  • NMR Spectroscopy:

    • $$^{1}H$$ NMR shows characteristic signals for THP ring protons (δ 1.5–4.5 ppm), aromatic protons, and methyl ketone (δ ~2.5 ppm).
    • $$^{13}C$$ NMR confirms ketone carbonyl (~200 ppm) and THP carbons.
  • IR Spectroscopy:

    • Strong absorption at ~1710 cm$$^{-1}$$ for ketone C=O stretch.
    • Ether C–O–C stretch around 1100–1250 cm$$^{-1}$$.
  • Mass Spectrometry:

    • Molecular ion peak consistent with C13H16O3 (MW 220.26 g/mol).
  • Melting Point:

    • Typically reported in literature to confirm purity.

Research Findings and Literature Support

  • Satoh et al. (1987) describe multi-step syntheses involving THP protection for phenolic compounds with high yields and selectivity using PPTS in ethanol or dichloromethane.
  • Artico et al. (1998) report the use of PPTS in DCM for THP protection of hydroxyacetophenones, achieving quantitative yields under mild conditions.
  • Stability studies indicate that the THP protecting group is acid-labile, allowing selective deprotection under mild acidic conditions (e.g., dilute HCl in THF/water), which is essential for downstream synthetic manipulations.

Industrial and Scale-Up Considerations

  • Reaction Optimization: Control of temperature and acid catalyst loading is critical to maximize yield and avoid ketone side reactions.
  • Purification: Scalable aqueous workup and crystallization methods are preferred over chromatography for industrial production.
  • Safety: Dichloromethane use requires appropriate ventilation and handling; alternative greener solvents are under investigation.
  • Automation: Continuous-flow reactors can enhance reproducibility and safety in scale-up.

Summary Table of Key Preparation Data

Parameter Details
Starting Material 3-Hydroxyacetophenone
Protecting Agent 3,4-Dihydro-2H-pyran (DHP)
Catalyst Pyridinium p-toluenesulfonate (PPTS)
Solvent Dichloromethane (DCM)
Reaction Time ~1.5 hours
Temperature Ambient (20–25°C)
Yield Up to 100%
Purification Aqueous workup, chromatography or recrystallization
Characterization Techniques NMR, IR, MS, melting point

Comparison with Similar Compounds

Positional Isomers

  • 1-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone (CAS 16162-69-9) Molecular formula: C₁₃H₁₆O₃ (MW: 220.26 g/mol) Differs in the THP-O substitution at the phenyl ring’s 4-position instead of 3. Lower molecular weight due to reduced oxygen content. Storage: Stable at 2–8°C .
  • 1-(2-Hydroxyphenyl)-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone (CAS 130064-19-6) Molecular formula: C₁₉H₂₀O₄ (MW: 312.37 g/mol) Features two phenyl groups: one with a hydroxyl (2-position) and another with THP-O (4-position). Higher molecular weight and complexity compared to the target compound .

Multi-Substituted Derivatives

  • 1,2-(2'-Hydroxy-4',4''-bis-α-pyranol)diphenylethanone (CAS 130064-21-0) Molecular formula: C₂₄H₂₈O₆ (MW: 412.48 g/mol) Contains two THP-O groups on separate phenyl rings. Enhanced steric hindrance and polarity due to multiple THP substitutions .

Physical and Chemical Properties

Property Target Compound 4-THP-O Isomer Biphenyl Derivative
Molecular Weight 236.27 g/mol 220.26 g/mol 312.37 g/mol
Melting Point Not reported Not reported 182–184°C
Boiling Point Not reported No data Not reported
Solubility Likely polar aprotic solvents Similar to target compound Lower (due to biphenyl structure)
  • The 3-THP-O substituent in the target compound may confer distinct reactivity compared to the 4-THP-O isomer, influencing electrophilic substitution patterns.

Biological Activity

1-[3-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone, also known by its CAS number 16162-70-2, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H16O3
  • Molecular Weight : 220.26 g/mol
  • Structure : Characterized by the presence of a tetrahydropyran moiety linked to a phenyl group.

Biological Activity Overview

Research indicates that 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone exhibits various biological activities, including:

  • Antioxidant Activity : Studies suggest that this compound may possess antioxidant properties, which can help mitigate oxidative stress in biological systems. This is crucial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : Preliminary findings indicate that it may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.
  • Neuroprotective Properties : There is evidence to suggest that this compound could protect neuronal cells from damage, making it a candidate for further exploration in neurodegenerative diseases.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone:

StudyMethodologyFindings
Antioxidant AssayDPPH Scavenging ActivityShowed significant free radical scavenging ability with an IC50 value comparable to standard antioxidants.
Anti-inflammatory AssayCytokine Release InhibitionReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
Neuroprotection StudyNeuronal Cell Viability AssayEnhanced cell viability in the presence of neurotoxic agents (e.g., glutamate).

Case Studies

  • Case Study on Neuroprotection :
    • Researchers investigated the protective effects of 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone on SH-SY5Y neuroblastoma cells exposed to oxidative stress.
    • Results indicated a marked increase in cell survival and a decrease in apoptosis markers, suggesting its potential as a neuroprotective agent.
  • Case Study on Anti-inflammatory Activity :
    • A study evaluated the compound's effects on RAW 264.7 macrophages activated by lipopolysaccharides (LPS).
    • The treatment significantly lowered the expression of inflammatory markers, indicating its role in modulating immune responses.

The mechanisms by which 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of NF-kB Pathway : This pathway is crucial for the expression of various inflammatory cytokines.
  • Activation of Antioxidant Enzymes : Enhancing the activity of enzymes such as superoxide dismutase (SOD) and catalase.

Q & A

Basic Research Questions

Q. What synthetic strategies are used to introduce the tetrahydropyran (THP) protecting group in 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone?

  • Methodological Answer : The THP group is introduced via acid-catalyzed reaction of the phenolic hydroxyl group with dihydropyran (DHP). Typical conditions include anhydrous dichloromethane or THF with catalytic p-toluenesulfonic acid (p-TsOH) at 0–25°C. Post-reaction neutralization (e.g., with NaHCO₃) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for isolating the product. For similar THP-protected compounds, yields range from 35–60%, with optimized protocols emphasizing moisture-free conditions to prevent premature deprotection .

Q. How is the structure and purity of 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone confirmed?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the THP group via characteristic signals: δ 1.4–1.8 ppm (m, THP methylene protons) and δ 3.4–4.0 ppm (m, THP oxymethine protons).
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is validated using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm).
  • Mass Spectrometry (MS) : ESI-MS or GC-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₈O₃ at m/z 235.1) .

Q. What factors influence the stability of the THP-protected intermediate during storage and reactions?

  • Methodological Answer : The THP group is stable under basic and neutral conditions but hydrolyzes in acidic environments (e.g., aqueous HCl or acetic acid). Storage recommendations:

  • Temperature : –20°C in anhydrous solvents (e.g., DCM or THF).
  • Moisture Control : Use molecular sieves or inert atmosphere (N₂/Ar) to prevent degradation.
    Stability studies under varying pH (3–9) show <10% decomposition over 72 hours at pH 7, but >90% deprotection at pH ≤3 within 24 hours .

Advanced Research Questions

Q. How can reaction yields for THP protection be optimized in sterically hindered phenolic substrates?

  • Methodological Answer :

  • Catalyst Screening : Replace p-TsOH with milder acids (e.g., pyridinium p-toluenesulfonate) to reduce side reactions.

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky substrates.

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 60°C vs. 12 hours conventionally) while maintaining yields >50% .

    Parameter Conventional Method Optimized Method
    Reaction Time12–24 hours0.5–2 hours
    Yield35–45%50–65%
    Catalystp-TsOHPyridinium p-TsOH

Q. What computational approaches predict the binding affinity of 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone to kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model interactions with ATP-binding pockets of kinases (e.g., EGFR, CDK2). Focus on hydrogen bonding with the THP oxygen and π-π stacking of the phenyl ring.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS). Metrics include RMSD (<2.0 Å) and binding free energy (MM/PBSA) .

Q. How are enzyme inhibition assays designed to evaluate the compound’s activity against neurodegenerative disease targets?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes like acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B).
  • Assay Protocol :

IC₅₀ Determination : Pre-incubate enzyme with compound (0.1–100 µM) in phosphate buffer (pH 7.4, 37°C).

Substrate Addition : Use colorimetric (e.g., Ellman’s reagent for AChE) or fluorogenic substrates.

Data Analysis : Fit dose-response curves (GraphPad Prism) to calculate IC₅₀.

  • Validation : Compare with positive controls (e.g., donepezil for AChE) to confirm competitive/non-competitive inhibition .

Data Contradictions and Validation

  • Yield Discrepancies : Reported yields for THP protection vary (39–65%) due to substrate steric effects. Researchers should validate protocols with TLC monitoring and adjust equivalents of DHP (1.2–2.0 eq) based on substrate reactivity .
  • Biological Activity : While structural analogs show kinase inhibition (IC₅₀ ~10 µM), confirmatory studies (e.g., Western blotting for phosphorylated targets) are required to rule off-target effects .

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